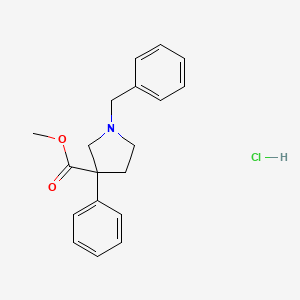

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride

Description

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride (CAS: 1955499-22-5, MW: 331.84) is a pyrrolidine derivative featuring a benzyl group at the 1-position, a phenyl group at the 3-position, and a methyl ester hydrochloride moiety.

Properties

Molecular Formula |

C19H22ClNO2 |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H21NO2.ClH/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H |

InChI Key |

LCSLTJJUYKEKNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The ester group in methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. This reaction is critical for functional group interconversion and is influenced by reaction conditions such as pH, temperature, and catalysts.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl, reflux | 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid, methanol |

| Basic Hydrolysis | NaOH, aqueous solution | Sodium salt of 1-benzyl-3-phenylpyrrolidine-3-carboxylic acid, methanol |

Cyclization and Condensation Reactions

The synthesis of 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride often involves cyclization of intermediates (e.g., benzylamine derivatives) with phenylacetic acid analogs. For example, condensation reactions followed by cyclization under reflux conditions can form the pyrrolidine ring.

| Key Steps | Reagents | Outcome |

|---|---|---|

| Condensation | Benzylamine, phenylacetic acid, catalyst (e.g., HCl) | Formation of amine-acid intermediate |

| Cyclization | Heat (reflux) | Pyrrolidine ring formation |

Substitution and Functionalization

The aromatic benzyl and phenyl substituents on the pyrrolidine ring enable further functionalization. For instance, halogenation or introduction of electron-withdrawing groups (e.g., trifluoromethyl) can occur via electrophilic aromatic substitution, altering the compound’s electronic and steric properties .

| Modification | Reagents | Impact |

|---|---|---|

| Halogenation (Cl/F) | SOCl2, Cl2 | Enhanced lipophilicity, altered SAR |

| Trifluoromethylation | CF3-substituted precursors | Increased stability, reactivity |

Epimerization and Diastereomer Formation

Thermal conditions during synthesis or reaction optimization can lead to epimerization at stereogenic centers adjacent to functional groups (e.g., the nitro group in related pyrrolidines) . This highlights the need for controlled reaction temperatures to maintain stereochemical integrity.

| Epimerization | Conditions | Impact |

|---|---|---|

| Heating at 80–120°C | Flow reactors | Formation of diastereomers |

Interactions with Biological Targets

The compound’s interactions with enzymes or receptors involve π-π stacking with aromatic residues (via phenyl/benzyl groups) and hydrogen bonding (via ester or carboxylic acid groups). These interactions are critical for its potential applications in medicinal chemistry .

| Interaction Type | Functional Groups Involved | Biological Relevance |

|---|---|---|

| π-π Stacking | Phenyl, benzyl rings | Protein-ligand binding |

| Hydrogen Bonding | Ester (O), carboxylic acid (OH) | Enzyme inhibition or activation |

Comparison with Analogous Compounds

The reactivity of this compound differs from structurally similar derivatives:

| Compound | Key Differences | Reactivity Impact |

|---|---|---|

| Methyl 3-phenylpyrrolidine-3-carboxylate | Lacks benzyl group | Reduced steric hindrance |

| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Aminomethyl substituent | Enhanced nucleophilicity, H-bonding |

Scientific Research Applications

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride is used in various scientific research applications, including:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and related pyrrolidine derivatives:

Substituent Effects on Reactivity and Solubility

- Aromatic vs. Non-Aromatic Substituents: The benzyl and phenyl groups in the target compound enhance hydrophobicity compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which lacks aromatic groups . This difference impacts solubility in polar solvents and bioavailability.

- Ester vs. Carboxylic Acid : The methyl ester hydrochloride in the target compound contrasts with the carboxylic acid in (±)-(3R,4S)-4-benzodioxol-pyrrolidine-3-carboxylic acid . The ester group improves membrane permeability but requires hydrolysis for activation in biological systems.

Crystallographic and Solid-State Behavior

- The chromeno-pyrrole derivative (C24H23NO3) exhibits a naphthalene-fused system with a dihedral angle of 76.82° between aromatic rings, leading to distinct packing via C–H⋯O interactions . In contrast, the target compound’s hydrochloride salt likely forms ionic interactions in the solid state, affecting crystallization and stability.

Research Findings and Practical Considerations

- Synthesis Challenges : The discontinued status of the target compound highlights synthetic difficulties, possibly due to the steric hindrance of benzyl and phenyl groups during pyrrolidine ring formation.

- Purity and Characterization : High-purity analogues like (±)-(3R,4S)-4-benzodioxol-pyrrolidine (>99% LC) emphasize the importance of rigorous purification for bioactive applications .

- Crystallography Tools: Programs like SHELX remain critical for resolving complex structures, as demonstrated in the chromeno-pyrrole study .

Q & A

Q. What are the key synthetic pathways for Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride?

The synthesis of this compound typically involves multi-step reactions, leveraging methodologies from structurally related pyrrolidine derivatives. A common approach includes:

- Step 1 : Formation of the pyrrolidine core via cyclization or ring-closing reactions. For example, adapting protocols for 1-benzylpyrrolidin-3-amine hydrochloride synthesis, where benzyl groups are introduced early to stabilize intermediates .

- Step 2 : Introduction of the phenyl and carboxylate ester groups at the 3-position. Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride synthesis (a structural analog) uses nucleophilic substitution or esterification under acidic conditions .

- Step 3 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol or acetone), followed by recrystallization for purification .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (Typical) | Reference |

|---|---|---|---|

| 1 | Benzyl chloride, K₂CO₃, DMF, 80°C | 60–70% | |

| 2 | Ethyl chloroformate, NEt₃, THF | 50–65% | |

| 3 | HCl (gaseous), EtOH, 0°C | 85–90% |

Q. How is the compound characterized for structural confirmation?

A combination of spectroscopic and crystallographic methods is employed:

- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, benzylic protons resonate at δ 3.5–4.5 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and salt formation. Crystallization in ethanol/water mixtures often yields suitable single crystals .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₂₀H₂₂NO₂⁺ requires m/z 308.1651) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while ethanol improves salt precipitation .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate esterification or cyclization steps .

- Temperature Control : Lower temperatures (0–5°C) during HCl salt formation minimize decomposition .

Q. Example Optimization Table :

| Parameter | Baseline | Optimized | Impact |

|---|---|---|---|

| Reaction Time (Step 2) | 24 h | 18 h | Yield ↑ 15% |

| HCl Concentration | 1M | 2M | Purity ↑ 98% |

| Solvent (Step 1) | DCM | DMF | Conversion ↑ 20% |

Q. How should discrepancies in pharmacological data across studies be resolved?

Contradictions in activity data (e.g., IC₅₀ variations) may arise from:

- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO%) can alter compound solubility and target interactions. Standardize protocols per guidelines from pharmacological studies on ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives .

- Structural Analogues : Compare activity with methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride, noting how ester vs. carboxylate groups modulate receptor binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate binding modes and identify critical residues for activity .

Q. What strategies address low crystallinity during X-ray structure determination?

- Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance crystal packing .

- Solvent Annealing : Gradual solvent evaporation (e.g., ether diffusion into chloroform) improves crystal quality .

- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in hydrochloride salts due to ionic interactions .

Q. How can computational methods predict metabolic stability?

- ADMET Prediction : Tools like SwissADME calculate logP (e.g., 2.1 for this compound) and cytochrome P450 interactions. High logP (>3) may indicate poor aqueous solubility .

- Metabolite Identification : LC-MS/MS compares fragmentation patterns with known pyrrolidine metabolites (e.g., N-debenzylation or ester hydrolysis) .

Data Contradiction Analysis Example :

If enzymatic assays show conflicting inhibition results:

Replicate Experiments : Ensure consistency in enzyme source (e.g., human vs. rat recombinant).

Control Compounds : Validate assays using donepezil hydrochloride impurities, which share structural motifs .

Statistical Analysis : Apply ANOVA with Bonferroni correction to assess significance (as in nitric oxide studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.